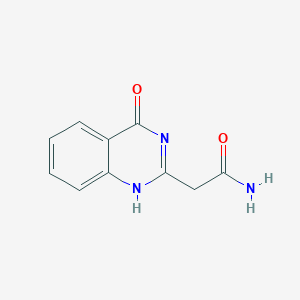

2-(4-oxo-1H-quinazolin-2-yl)acetamide

Description

2-(4-oxo-1H-quinazolin-2-yl)acetamide is a heterocyclic compound featuring a quinazolinone core fused with an acetamide moiety. Quinazolinone derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The 4-oxo-1H-quinazolin-2-yl group in this compound provides a rigid aromatic scaffold, while the acetamide linker enhances solubility and facilitates interactions with biological targets such as enzymes or receptors. This structural motif is frequently employed in medicinal chemistry to optimize pharmacokinetic profiles and target specificity .

Properties

CAS No. |

21417-20-9 |

|---|---|

Molecular Formula |

C10H9N3O2 |

Molecular Weight |

203.2g/mol |

IUPAC Name |

2-(4-oxo-3H-quinazolin-2-yl)acetamide |

InChI |

InChI=1S/C10H9N3O2/c11-8(14)5-9-12-7-4-2-1-3-6(7)10(15)13-9/h1-4H,5H2,(H2,11,14)(H,12,13,15) |

InChI Key |

HLGWEIMMQZUCMM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CC(=O)N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)CC(=O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)CC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The introduction of electron-withdrawing groups (e.g., chlorine in ) enhances stability but may reduce solubility, whereas methoxy or sulfonyl groups (e.g., ) improve binding to hydrophobic enzyme pockets.

- Linker Flexibility: Compounds with rigid linkers (e.g., phenoxy in ) show higher target specificity compared to flexible acetamide derivatives.

Pharmacological Activities

Enzyme Inhibition

- MAO-B Inhibitors : Safinamide and milacemide, structurally distinct acetamides, exhibit IC50 values of 0.028 µM for MAO-A and >10 µM for MAO-B, highlighting the role of aromatic substituents in isoform selectivity .

- AChE/BChE Inhibitors : Triazole-benzothiazole acetamides (e.g., N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide) show dual inhibition (IC50: 2–5 µM) due to π-π stacking interactions with catalytic sites .

Anticancer Activity

- Phenoxy Acetamide Derivatives: Compounds 38–40 () demonstrate potent activity against HCT-1 and MCF-7 cells (IC50: 0.5–1.2 µM), attributed to the sulfonyl-quinazoline moiety’s ability to disrupt DNA replication.

Molecular Docking and Receptor Affinity

- GABA/AMPA Receptors : N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)acetamide exhibit high binding affinity (ΔG: −9.5 to −11.2 kcal/mol) due to hydrogen bonding with GluA2 ligand-binding domains .

- Thiazole-Triazinoquinazoline Derivatives: Compounds like 3.6 () show moderate activity against kinases (Ki: 8–12 nM), suggesting the thioacetamide group enhances ATP-competitive binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.